molecular formula C28H33ClN4O3 B12763200 Pacritinib hydrochloride CAS No. 1228923-43-0

Pacritinib hydrochloride

Cat. No.: B12763200
CAS No.: 1228923-43-0
M. Wt: 509.0 g/mol
InChI Key: BCWCXLSAGITLKT-BJILWQEISA-N
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Description

Pacritinib hydrochloride, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) .

Preparation Methods

The preparation of pacritinib hydrochloride involves several synthetic routes and reaction conditions. One method involves the use of easily obtained raw materials, making the process concise, economical, and environmentally friendly . The industrial production methods are designed to be suitable for large-scale manufacturing, ensuring the compound’s availability for medical use.

Chemical Reactions Analysis

Pacritinib hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions are typically intermediates that lead to the final active compound .

Scientific Research Applications

Pacritinib hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique kinase inhibition properties. In biology and medicine, it is used to treat myelofibrosis and other myeloid malignancies . The compound’s ability to inhibit JAK2 and FLT3 makes it a valuable tool in understanding and treating these diseases.

Mechanism of Action

Pacritinib hydrochloride exerts its effects by inhibiting specific protein kinases, primarily JAK2 and FLT3. These kinases play crucial roles in the signaling pathways that regulate cell growth and proliferation. By inhibiting these targets, this compound disrupts the abnormal signaling that leads to the uncontrolled growth of myeloid cells in myelofibrosis .

Properties

CAS No.

1228923-43-0

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene;hydrochloride

InChI

InChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+;

InChI Key

BCWCXLSAGITLKT-BJILWQEISA-N

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl

Origin of Product

United States

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